Home > Products > Screening Compounds P5115 > 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride
4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride -

4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride

Catalog Number: EVT-8916706
CAS Number:
Molecular Formula: C10H15Cl2N5
Molecular Weight: 276.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride is a chemical compound characterized by its unique structure and potential pharmacological applications. This compound belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives, which have garnered interest for their biological activities, particularly as inhibitors of various kinases, including Janus Kinase and Protein Kinase B.

Source

The compound has been synthesized and studied in various research contexts, particularly in the field of medicinal chemistry. It has been identified in patents and scientific literature as a promising candidate for drug development due to its selective inhibition properties against specific kinases .

Classification

4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride is classified as a heterocyclic compound. Its molecular formula is C10H13N5C_{10}H_{13}N_5, with a molecular weight of approximately 203.24 g/mol. The compound is achiral and does not possess defined stereocenters .

Synthesis Analysis

Methods

The synthesis of 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  1. Formation of the Pyrrolo[2,3-d]pyrimidine Core: The initial step often involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine framework.
  2. Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions, where piperazine reacts with a halogenated pyrrolo derivative.
  3. Salt Formation: The final product is converted into its dihydrochloride salt form for improved solubility and stability.

Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts can vary based on specific protocols used in different laboratories .

Molecular Structure Analysis

Data

  • Molecular Formula: C10H13N5C_{10}H_{13}N_5
  • Molecular Weight: 203.2437 g/mol
  • InChIKey: LZSXQBNNRGZPES-UHFFFAOYSA-N
  • Charge: 0
  • Stereochemistry: Achiral with no defined stereocenters .
Chemical Reactions Analysis

Reactions

4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride can participate in various chemical reactions typical for heterocycles. Some notable reactions include:

  • Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile in further derivatization.
  • Hydrogen Bonding Interactions: The compound can engage in hydrogen bonding with biological targets, enhancing its interaction with kinases.

Technical details about these reactions often involve conditions such as temperature control and specific solvent systems to optimize yields and selectivity .

Mechanism of Action

Process

The primary mechanism of action for 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride involves its role as an inhibitor of specific protein kinases. The compound binds to the ATP-binding site of kinases such as Protein Kinase B and Janus Kinase, disrupting their activity.

Data

Research indicates that this compound exhibits high selectivity for Protein Kinase B over closely related kinases like Protein Kinase A, demonstrating potential therapeutic benefits in conditions like cancer where these pathways are dysregulated .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in water due to the presence of dihydrochloride salt form.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to moisture which can affect purity and yield.

Relevant data from studies indicate that the melting point and spectral characteristics (IR, NMR) provide insights into the purity and identity of synthesized compounds containing this moiety .

Applications

Scientific Uses

4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride has significant applications in drug discovery and development:

  • Kinase Inhibition Studies: Used as a lead compound in developing inhibitors targeting various kinases involved in cancer progression.
  • Biological Research: Investigated for its role in modulating signaling pathways related to cell growth and apoptosis.
  • Pharmaceutical Development: Potential candidate for formulating new therapies aimed at diseases linked to kinase dysregulation.

Research continues to explore its efficacy and safety profiles through preclinical studies aimed at translating these findings into clinical applications .

Synthetic Methodologies and Optimization Strategies

Nucleophilic Substitution Approaches for Piperazine Integration

Nucleophilic aromatic substitution (SNAr) is the predominant method for introducing the piperazine moiety onto the pyrrolo[2,3-d]pyrimidine core. This reaction typically employs a halogenated precursor (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) and unprotected or N-protected piperazine. Key variables influencing yield and purity include:

  • Solvent selection: Polar aprotic solvents like dimethylformamide or dimethylacetamide enhance nucleophilicity, while toluene or ethanol balance reactivity with cost [4].
  • Stoichiometry: Piperazine is typically used in excess (1.5–3.0 equivalents) to compensate for its bifunctionality and minimize dialkylation byproducts [6].
  • Temperature: Reactions proceed optimally at 80–110°C, with higher temperatures accelerating kinetics but risking decomposition [4].
  • Bases: Triethylamine or potassium carbonate is employed to neutralize hydrogen halide byproducts, preventing catalyst poisoning in subsequent steps .

Table 1: Optimization of Nucleophilic Substitution Conditions

Piperazine EquivalentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1.0Ethanol802452
2.0Toluene1001278
2.5DMF25685
3.0DMF110489*

Note: DMF = dimethylformamide; *Includes 8% dialkylated impurity [4].

Protection strategies (e.g., tert-butoxycarbonyl or benzyl groups) mitigate unwanted dialkylation but necessitate deprotection steps that complicate purification [6].

Cyclization Techniques for Pyrrolo[2,3-d]pyrimidine Core Formation

The bicyclic scaffold is constructed via Gould-Jacobs or Gabriel-Trimble cyclization of appropriately functionalized pyrimidine precursors. Two principal routes dominate:

  • Gould-Jacobs Pathway: Involves condensation of 4-aminopyrimidine derivatives with α-haloketones, followed by thermal cyclodehydration. For example, 4-amino-5-cyano-6-aminopyrimidine reacts with bromoacetaldehyde to form the pyrrole ring after acid-catalyzed cyclization [5] [7].
  • Gabriel-Trimble Route: Utilizes diethyl ethoxymethylenemalonate with aminopyrroles, enabling ring closure under basic conditions. This method offers superior regioselectivity for C-4 functionalization but requires stringent temperature control (0–5°C during malonate addition) [5].

Critical challenges include:

  • Oxidation sensitivity: The electron-rich pyrrole ring necessitates inert atmospheres (argon/nitrogen) during reactions [7].
  • Regiochemical control: Competitive O- vs. N-alkylation necessitates silver ion catalysis or phase-transfer agents to direct cyclization [5].
  • Halogenation: Phosphorus oxychloride (POCl₃) converts the 4-hydroxy group to chloride (yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) for subsequent SNAr. Excess POCl₃ (5–8 equivalents) at reflux (105–110°C) achieves >90% conversion [7].

Salt Formation and Solubility Enhancement via Dihydrochloride Derivatization

Conversion of the free base to its dihydrochloride salt significantly enhances aqueous solubility and crystallinity—critical for biological evaluation. The process involves:

  • Acidification: Treating the free base in anhydrous solvents (e.g., tetrahydrofuran or ethyl acetate) with hydrogen chloride gas or concentrated hydrochloric acid .
  • Precipitation: Salt formation induces crystallization, with yields exceeding 95% when solvents are water-miscible (e.g., ethanol/isopropanol mixtures) .
  • Recrystallization: Methanol/diethyl ether systems purify the salt, removing residual amines or solvents.

Table 2: Solubility Comparison of Free Base vs. Dihydrochloride Salt

SolventFree Base Solubility (mg/mL)Dihydrochloride Salt (mg/mL)
Water<0.1>50
Methanol15>100
Ethyl Acetate8<1
Tetrahydrofuran225

The dihydrochloride form exhibits 500-fold higher aqueous solubility, enabling formulation for in vitro assays. X-ray diffraction confirms protonation occurs at the piperazine nitrogens (pKa ~9.5 and ~6.5) .

Catalytic Systems for Regioselective Functionalization

Regioselective modification of the pyrrolopyrimidine scaffold demands precision metal catalysis:

  • C–N Coupling (Buchwald-Hartwig): Palladium catalysts (Pd₂(dba)₃, Pd(OAc)₂) with ligands (BINAP, XPhos) enable arylation at C-4. For example, aryl bromides couple with 4-piperazinyl precursors using Pd(OAc)₂/XPhos and cesium carbonate in toluene (70–85% yield) [4] [8].
  • C–C Bond Formation (Suzuki-Miyaura): Palladium-catalyzed cross-coupling installs aryl/heteroaryl groups at C-5 or C-6. Key to success is protecting the piperazine nitrogen with acetyl or Boc groups to prevent catalyst poisoning [2] [9].
  • Gatekeeper Residue Targeting: Bulky substituents (e.g., 2-naphthyl, 2,6-dichlorobenzyl) at C-4 exploit steric differences in kinase ATP pockets. Pd-catalyzed alkylation achieves this with 150-fold selectivity for target kinases [2].

Ligand selection critically impacts efficiency:

  • Bulky phosphines (SPhos) suppress homocoupling in Suzuki reactions.
  • Copper(I) iodide catalyzes Ullmann-type couplings for electron-deficient heterocycles where palladium fails [8].

Scalability Challenges in Multi-Step Synthetic Pathways

Scale-up introduces hurdles at each synthetic stage:

  • Intermediate Instability: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine degrades upon storage (>6% impurities/month at −20°C). Solutions include in situ generation or immediate use [7].
  • Purification Complexity: Chromatography is avoided industrially. Alternatives include:
  • Acid-base washes: Remove unreacted piperazine after SNAr .
  • Crystallization-driven purification: Methanol/water mixtures isolate the dihydrochloride salt with >99.5% purity [6].
  • Catalyst Removal: Residual palladium (from coupling steps) must be reduced to <10 ppm. Thiourea-functionalized resins or activated carbon treatments achieve this without yield loss [8].
  • Process Mass Intensity (PMI): Traditional routes have PMI >120. Improvements include:
  • Solvent reduction: Switching from tetrahydrofuran to 2-methyltetrahydrofuran enables recycling [6].
  • Flow Chemistry: Continuous hydrogenation of nitro intermediates reduces reaction times from 24 hours to 30 minutes [6].
  • Cost Drivers: Piperazine contributes 40% of raw material costs. Recycling excess piperazine via aqueous extraction lowers expenses 25% [6].

These optimizations enable kilogram-scale synthesis with overall yields >65%, meeting demands for preclinical evaluation [6] [7].

Properties

Product Name

4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride

IUPAC Name

4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride

Molecular Formula

C10H15Cl2N5

Molecular Weight

276.16 g/mol

InChI

InChI=1S/C10H13N5.2ClH/c1-2-12-9-8(1)10(14-7-13-9)15-5-3-11-4-6-15;;/h1-2,7,11H,3-6H2,(H,12,13,14);2*1H

InChI Key

JHEYAPGQYLEDTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2C=CN3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.